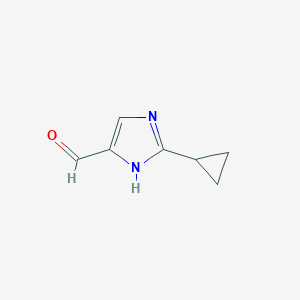

2-Cyclopropyl-1H-imidazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Cyclopropyl-1H-imidazole-4-carbaldehyde” is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is used in the field of organic synthesis .

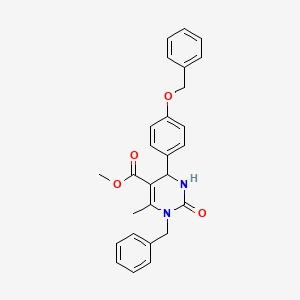

Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-1H-imidazole-4-carbaldehyde” consists of a five-membered imidazole ring attached to a cyclopropyl group and a carbaldehyde group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving “2-Cyclopropyl-1H-imidazole-4-carbaldehyde” are not detailed in the search results, imidazole derivatives are known to be key building blocks in the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . Their reactivity as an aldehyde and their imidazole ring make them valuable precursors in the synthesis of complex organic molecules .Physical And Chemical Properties Analysis

“2-Cyclopropyl-1H-imidazole-4-carbaldehyde” is a powder that is stored at room temperature .科学的研究の応用

Preparation of Functionalized Polymers

“2-Cyclopropyl-1H-imidazole-4-carbaldehyde” has applications in material science, where it is employed in the preparation of functionalized polymers . These polymers can be used in a variety of applications, including the development of new materials with unique properties.

Ligands for Coordination Chemistry

This compound is also used in the preparation of ligands for coordination chemistry . Coordination chemistry is a branch of chemistry where compounds with coordinate bonds are studied. These ligands can bind to metal ions to form coordination compounds.

Component in Metal-Organic Frameworks

Another application of “2-Cyclopropyl-1H-imidazole-4-carbaldehyde” is its use as a component in metal-organic frameworks . These frameworks are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

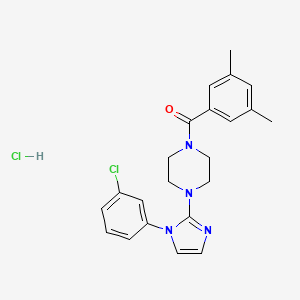

Preparation of C17,20-Lyase Inhibitor

“2-Cyclopropyl-1H-imidazole-4-carbaldehyde” is used in the preparation of C17,20-lyase inhibitor for the treatment of androgen-dependent prostate cancer . This inhibitor can help control the growth of cancer cells.

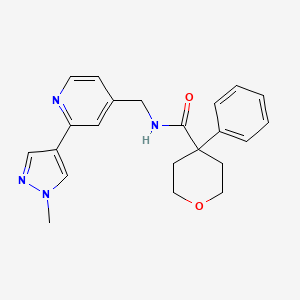

Synthesis of Antimalarial Drugs

This compound is also used in the synthesis of biologically active compounds such as antimalarial drugs . Antimalarial drugs are medications used to prevent and treat malaria, a disease caused by parasites.

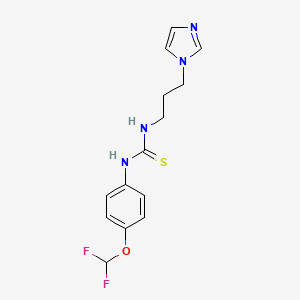

Preparation of Tridentate Schiff-Base Carboxylate-Containing Ligands

“2-Cyclopropyl-1H-imidazole-4-carbaldehyde” was used in the preparation of tridentate Schiff-base carboxylate-containing ligands by undergoing condensation reaction with amino acids β-alanine and 2-aminobenzoic acid . These ligands can be used in various chemical reactions and processes.

Imidazole-Directed Allylation of Aldimines

It was also used in a study of the imidazole-directed allylation of aldimines . This reaction is important in organic synthesis as it allows for the formation of new carbon-carbon bonds.

Development of New Drugs

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety And Hazards

“2-Cyclopropyl-1H-imidazole-4-carbaldehyde” is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

特性

IUPAC Name |

2-cyclopropyl-1H-imidazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-4-6-3-8-7(9-6)5-1-2-5/h3-5H,1-2H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCJUZCWDBUIEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-1H-imidazole-4-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one](/img/structure/B2397612.png)

![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2397620.png)

![N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2397623.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2397629.png)

![8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B2397630.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2397631.png)